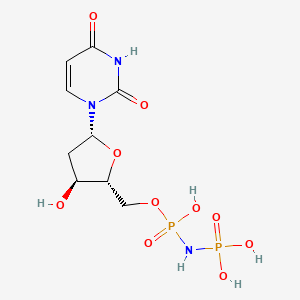
2'-Deoxyuridine 5'-alpha,beta-imido-diphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxyuridine 5’-alpha,beta-imido-diphosphate is a synthetic nucleotide analog. It belongs to the class of organic compounds known as pyrimidine 2’-deoxyribonucleosides, which consist of a pyrimidine base linked to a deoxyribose sugar. This compound is particularly interesting due to its structural modifications, which make it a valuable tool in biochemical and pharmacological research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyuridine 5’-alpha,beta-imido-diphosphate typically involves the following steps:
Starting Materials: The synthesis begins with 2’-deoxyuridine, a naturally occurring nucleoside.
Phosphorylation: The 5’-hydroxyl group of 2’-deoxyuridine is phosphorylated using a phosphorylating agent such as phosphorus oxychloride (POCl3) in the presence of a base like triethylamine.
Imido Group Introduction: The alpha,beta-imido group is introduced by reacting the phosphorylated intermediate with a suitable imidophosphate reagent under controlled conditions.
Industrial Production Methods
Industrial production of 2’-Deoxyuridine 5’-alpha,beta-imido-diphosphate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated synthesis equipment and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2’-Deoxyuridine 5’-alpha,beta-imido-diphosphate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2’-deoxyuridine and inorganic phosphate.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the imido group can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products
Hydrolysis: Yields 2’-deoxyuridine and inorganic phosphate.
Substitution: Depending on the nucleophile used, various substituted derivatives of 2’-deoxyuridine can be formed.
Applications De Recherche Scientifique
2’-Deoxyuridine 5’-alpha,beta-imido-diphosphate has several applications in scientific research:
Biochemistry: Used as a substrate analog in studies of nucleotide metabolism and enzyme kinetics.
Molecular Biology: Employed in the investigation of DNA synthesis and repair mechanisms.
Pharmacology: Serves as a tool for studying the effects of nucleotide analogs on cellular processes and as a potential lead compound for drug development.
Industrial Applications: Utilized in the synthesis of modified nucleotides for use in diagnostic assays and therapeutic applications.
Mécanisme D'action
The mechanism of action of 2’-Deoxyuridine 5’-alpha,beta-imido-diphosphate involves its incorporation into DNA or RNA by polymerases. The imido group can interfere with normal nucleotide processing, leading to chain termination or altered enzymatic activity. This compound targets enzymes involved in nucleotide metabolism, such as DNA polymerases and dUTPases, affecting their function and thereby influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Deoxyuridine 5’-triphosphate: A naturally occurring nucleotide involved in DNA synthesis.
2’-Deoxyuridine 5’-monophosphate: Another nucleotide analog used in biochemical research.
2’-Deoxyuridine 5’-diphosphate: Similar in structure but lacks the imido modification.
Uniqueness
2’-Deoxyuridine 5’-alpha,beta-imido-diphosphate is unique due to its imido modification, which imparts distinct biochemical properties. This modification can enhance its stability and alter its interaction with enzymes, making it a valuable tool for probing nucleotide metabolism and developing novel therapeutic agents.
Propriétés
Numéro CAS |
178809-71-7 |
|---|---|
Formule moléculaire |
C9H15N3O10P2 |
Poids moléculaire |
387.18 g/mol |
Nom IUPAC |
[[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]amino]phosphonic acid |
InChI |
InChI=1S/C9H15N3O10P2/c13-5-3-8(12-2-1-7(14)10-9(12)15)22-6(5)4-21-24(19,20)11-23(16,17)18/h1-2,5-6,8,13H,3-4H2,(H,10,14,15)(H4,11,16,17,18,19,20)/t5-,6+,8+/m0/s1 |
Clé InChI |
COFNIXBQVWFHTR-SHYZEUOFSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(NP(=O)(O)O)O)O |
SMILES canonique |
C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(NP(=O)(O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(1S,3R,7S,8S,8aR)-8-[2-[(2S,4R)-4-hydroxy-1-[[5-(hydroxymethyl)-6-methoxynaphthalen-2-yl]methyl]-6-oxopiperidin-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B10777108.png)
![[(2R,3S,4R)-2,3,4-trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate](/img/structure/B10777116.png)



![[(2S,3R,4R,5R)-5-(6-chloro-7H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B10777146.png)
![Benzofuran-2-carboxylic acid {(S)-3-methyl-1-[3-oxo-1-(pyridin-2-ylsulfonyl)azepan-4-ylcarbamoyl]butyl}amide](/img/structure/B10777157.png)



![2-Amino-3-[hydroxy-[2-hydroxy-3-(1-hydroxypentadecoxy)propoxy]phosphoryl]oxypropanoic acid](/img/structure/B10777179.png)
![[(1R)-1-acetamido-2-(4-chlorophenyl)ethyl]-[(2S)-2-amino-3-hydroxy-3-oxo-propoxy]-dihydroxy-boron](/img/structure/B10777186.png)
